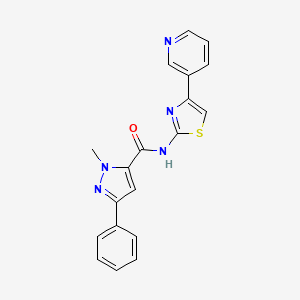![molecular formula C19H21ClN6OS B10992377 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide](/img/structure/B10992377.png)
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorophenyl group, a purine base, and a piperidine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent under basic conditions.
Attachment of the purine base: The purine base is introduced through a nucleophilic substitution reaction, where the chlorophenyl sulfanyl intermediate reacts with a purine derivative.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate compound to form the piperidine ring, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the purine base or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified purine derivatives.
Substitution: Functionalized chlorophenyl derivatives.
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine: Shares the chlorophenyl sulfanyl group but differs in the rest of the structure.
N-(4-chlorophenyl)-N-ethylamine: Contains the chlorophenyl group but lacks the purine and piperidine components.
2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine hydrochloride: Similar sulfanyl and chlorophenyl groups but different overall structure.
Uniqueness
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide is unique due to its combination of a purine base, a piperidine ring, and a chlorophenyl sulfanyl group
Properties
Molecular Formula |
C19H21ClN6OS |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-1-(7H-purin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN6OS/c20-14-1-3-15(4-2-14)28-10-7-21-19(27)13-5-8-26(9-6-13)18-16-17(23-11-22-16)24-12-25-18/h1-4,11-13H,5-10H2,(H,21,27)(H,22,23,24,25) |
InChI Key |
OBDIUCZGCUAPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSC2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992295.png)
![1'-ethyl-3',5'-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1'H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10992302.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B10992311.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10992322.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide](/img/structure/B10992327.png)
![N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B10992333.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B10992340.png)
![Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992350.png)
![N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B10992354.png)
![N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10992358.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide](/img/structure/B10992364.png)
![N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10992368.png)
![(3,4-Dimethoxyphenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10992376.png)
